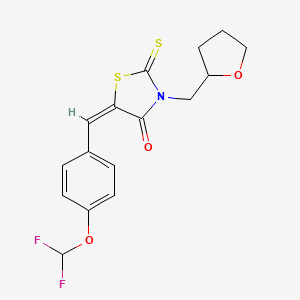
(E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-(difluoromethoxy)benzaldehyde with 3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: A class of compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds featuring benzylidene groups with various functional modifications.
Tetrahydrofuran derivatives: Molecules containing tetrahydrofuran rings with different substituents.
Uniqueness
(E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its difluoromethoxybenzylidene moiety and tetrahydrofuran-2-ylmethyl group differentiate it from other similar compounds, potentially leading to unique applications and effects.
Properties
CAS No. |
326871-47-0 |
|---|---|
Molecular Formula |
C16H15F2NO3S2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-[[4-(difluoromethoxy)phenyl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15F2NO3S2/c17-15(18)22-11-5-3-10(4-6-11)8-13-14(20)19(16(23)24-13)9-12-2-1-7-21-12/h3-6,8,12,15H,1-2,7,9H2 |
InChI Key |
RXFVSVCVMWRRBW-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















